

Application Notes and Protocols for JNJ-4355 in Hematological Cancer Cells

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Compound of Interest

Compound Name: JNJ-4355

Cat. No.: B12394187

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Introduction

JNJ-4355 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).^[1] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies and is frequently observed in hematological malignancies, making it a compelling therapeutic target.^[2] **JNJ-4355** was developed to address the shortcomings of first-generation MCL-1 inhibitors by offering improved physicochemical properties, including high solubility and a short pharmacokinetic profile, which allows for tight control of exposure and a better therapeutic index.^[3] These application notes provide a summary of the preclinical data for **JNJ-4355** and detailed protocols for its experimental use in hematological cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for **JNJ-4355** based on preclinical studies.

Table 1: Physicochemical Properties of **JNJ-4355**^{[1][2]}

Property	Value
CHI LogD (pH 7.4)	2.35
Polar Surface Area (EPSA)	151 Å²
Equilibrium Solubility	3.14 mM (in pH 7 buffer)
Protein Binding	99.93%

Table 2: In Vitro Potency and Selectivity of **JNJ-4355**

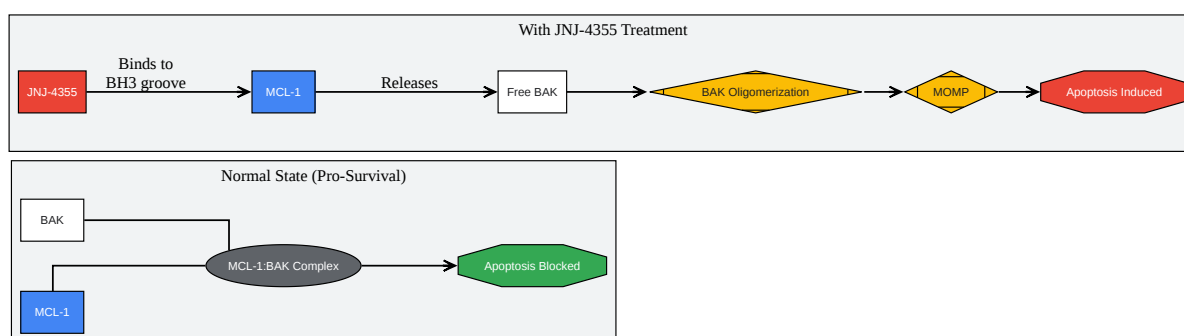
Assay Type	Cell Line / Target	Value
MCL-1 Binding Affinity (K _i)	Human MCL-1	18 pM[1] (HTRF assay)[4]
Cellular Potency (AC ₅₀)	MOLP-8	8.7 nM (CellTiter-Glo)[4]
Cellular Potency (AC ₅₀)	MOLP-8	12 nM (Caspase-Glo)[5]
Cellular Potency (AC ₅₀)	AML Patient Samples	0.29-75 nM (in 25 of 27 samples)[2]
Selectivity vs. BCL-XL (K _i)	Human BCL-XL	>5000 nM[3]
Selectivity vs. BCL2 (K _i)	Human BCL2	>3750 nM[4][5]
Selectivity vs. BFL-1/A1 (K _i)	Human BCL2A1	>5000 nM[4][5]

Table 3: In Vivo Efficacy of **JNJ-4355**[1][3]

Xenograft Model	Cell Line	Treatment Regimen	Outcome
Multiple Myeloma	MOLP-8	Single 10 mg/kg intravenous (IV) dose	Complete tumor regression for over 25 days.[3]
AML	MOLM13	Not specified	Confirmed disruption of MCL-1:BAK complex.[1][3]

Signaling Pathway

JNJ-4355 functions by directly binding to the BH3-binding groove of the MCL-1 protein, thereby preventing it from sequestering pro-apoptotic proteins like BAK. This frees BAK to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.



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Mechanism of Action of **JNJ-4355**.

Experimental Protocols

Cell Culture of MOLP-8 Cells

Materials:

- MOLP-8 cell line
- RPMI-1640 medium

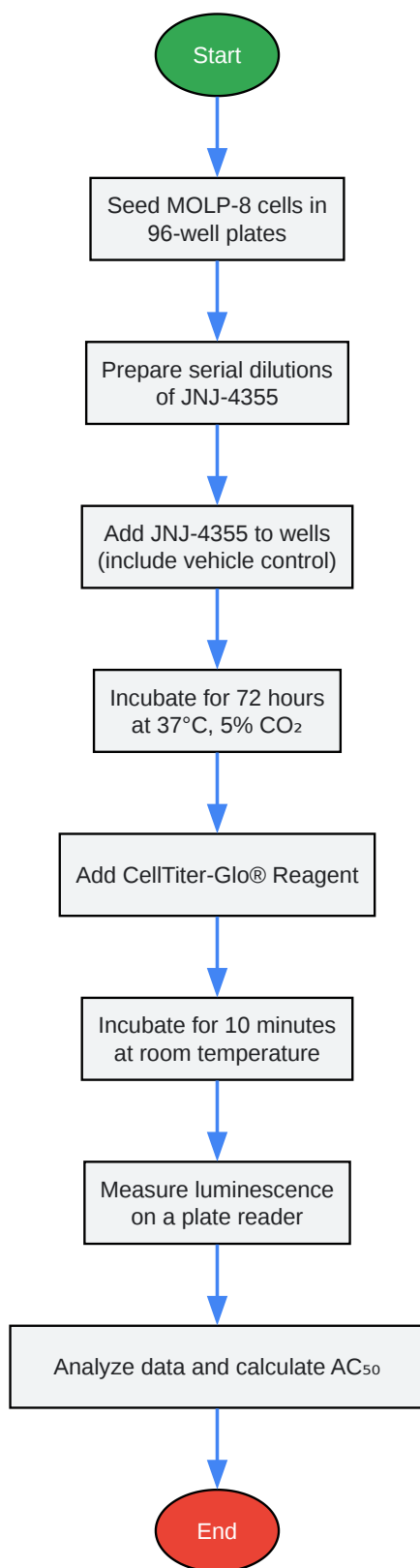
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100x)
- Sterile cell culture flasks (T-75)
- Sterile centrifuge tubes (15 mL and 50 mL)
- Incubator (37°C, 5% CO₂)
- Hemocytometer or automated cell counter

Protocol:

- Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Thaw a cryopreserved vial of MOLP-8 cells rapidly in a 37°C water bath.
- Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate at 37°C with 5% CO₂.
- Monitor cell density and viability. Subculture cells every 2-3 days by diluting the cell suspension to a seeding density of approximately 0.5 x 10⁶ cells/mL. MOLP-8 cells grow in suspension.

In Vitro Cell Viability Assay (AC₅₀ Determination)

This protocol is based on a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.



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Workflow for In Vitro Cell Viability Assay.

Materials:

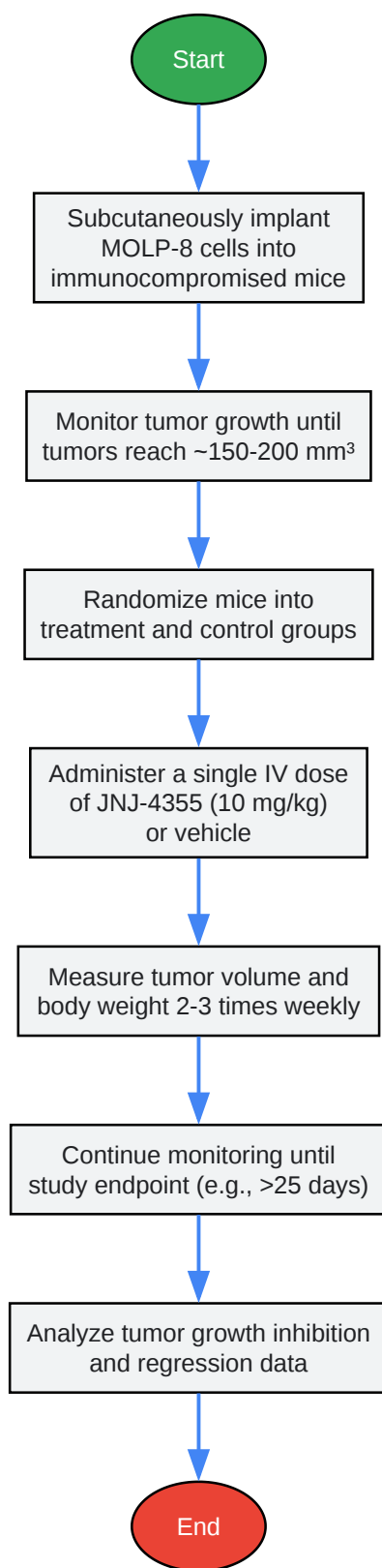
- MOLP-8 cells in logarithmic growth phase
- Complete growth medium
- **JNJ-4355** stock solution (e.g., 10 mM in DMSO)
- Sterile 96-well white-walled, clear-bottom microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multichannel pipette
- Luminometer plate reader

Protocol:

- Harvest and count MOLP-8 cells. Adjust the cell density to 1×10^5 cells/mL in complete growth medium.
- Dispense 100 μ L of the cell suspension into each well of a 96-well plate (10,000 cells/well).
- Prepare a 2x serial dilution of **JNJ-4355** in complete growth medium. A typical concentration range would span from 1 nM to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Add 100 μ L of the diluted **JNJ-4355** or vehicle control to the appropriate wells. The final volume in each well will be 200 μ L.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.
- Plot the luminescence values against the log of the **JNJ-4355** concentration and fit the data to a four-parameter logistic curve to determine the AC₅₀ value.

In Vivo Tumor Xenograft and Efficacy Study



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Workflow for In Vivo Xenograft Efficacy Study.

Materials:

- 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
- MOLP-8 cells
- Matrigel (optional)
- Sterile PBS
- **JNJ-4355** formulated for intravenous administration
- Vehicle control
- Calipers
- Animal scale

Protocol:

- Harvest MOLP-8 cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 50×10^6 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.
- Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
- Administer a single intravenous (tail vein) bolus dose of **JNJ-4355** (10 mg/kg) to the treatment group. Administer an equivalent volume of the vehicle to the control group.
- Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., >25 days).

- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis like MCL-1:BAK complex disruption via co-immunoprecipitation).
- Plot the mean tumor volume for each group over time to assess tumor growth inhibition and regression. Analyze for statistical significance.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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